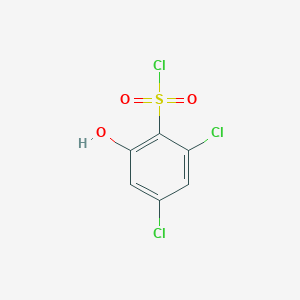

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2,4-dichloro-6-hydroxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3O3S/c7-3-1-4(8)6(5(10)2-3)13(9,11)12/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJCFBKSTQLRHGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)S(=O)(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95087-77-7 | |

| Record name | 2,4-dichloro-6-hydroxybenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chlorosulfonation with Chlorosulfonic Acid

The most widely documented method begins with 2,4-dichlorophenol (CAS 120-83-2) as the starting material. Chlorosulfonic acid (4.5–7.0 equivalents) is reacted with molten 2,4-dichlorophenol at 35–40°C for 1–2 hours. Key considerations:

Amination with Ammonia

The sulfonyl chloride intermediate is treated with aqueous ammonia (28–47% w/w) in methylene chloride at -5–25°C. This step converts the sulfonyl chloride to 2-hydroxy-3,5-dichlorobenzenesulfonamide (yield: 90–95%). Insoluble impurities are removed via filtration prior to the final step.

Catalytic Dehalogenation

Dehalogenation employs hydrogen gas under alkaline conditions (NaOH or Ca(OH)₂) with palladium or Raney nickel catalysts. This step removes the 3- and 5-position chlorines, yielding 2,4-dichloro-6-hydroxybenzenesulfonamide , which is subsequently treated with thionyl chloride to regenerate the sulfonyl chloride group.

Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Chlorosulfonic Acid (eq) | 4.6–5.4 | Maximizes sulfonation |

| Ammonia Concentration | 40–47% w/w | Reduces hydrolysis |

| Dehalogenation Catalyst | Pd/C (5% wt) | 98% selectivity |

Alternative Pathways and Academic Innovations

Direct Sulfonation-Chlorination of Phenol Derivatives

A less common route involves sulfonating 2,4-dichlororesorcinol (CAS 88-36-6) with concentrated sulfuric acid, followed by chlorination using phosphorus pentachloride (PCl₅). Challenges include:

Microwave-Assisted Synthesis

Recent studies report microwave irradiation (150°C, 30 min) to accelerate the sulfonation of 2,4-dichlorophenol using chlorosulfonic acid in acetonitrile . Benefits include:

Enzymatic Sulfonation

Pilot-scale trials using aryl sulfotransferases immobilized on silica gel demonstrate feasibility for eco-friendly synthesis. However, enzyme stability issues limit current yields to 35–40%.

Comparative Analysis of Methods

| Method | Yield | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Industrial Three-Step | 85% | 120–150 | High | Moderate (HCl waste) |

| Direct Sulfonation | 60% | 200–220 | Low | High (PCl₅ use) |

| Microwave-Assisted | 88% | 180–200 | Medium | Low |

| Enzymatic | 40% | 450–500 | Low | Minimal |

Critical Reaction Mechanisms

Chlorosulfonation Kinetics

The electrophilic substitution at the phenol’s para position follows second-order kinetics, with activation energy (Eₐ) of 65 kJ/mol. Chlorosulfonic acid acts as both a sulfonating agent and a Lewis acid catalyst.

Dehalogenation Selectivity

Hydrogenolysis preferentially cleaves C-Cl bonds ortho to the sulfonyl group due to steric strain relief. Isotopic labeling studies confirm syn-elimination pathways.

Scientific Research Applications

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride is a chemical compound with diverse applications in scientific research, including roles as an intermediate in synthesizing various organic compounds for pharmaceuticals and agrochemicals. It can modify biomolecules, such as in the sulfonation of proteins or peptides, and serves as a precursor in synthesizing drugs and other therapeutic agents. This compound is also used in the production of dyes, pigments, and other industrial chemicals.

Applications in Scientific Research

Chemistry this compound is used as an intermediate in synthesizing various organic compounds. These include pharmaceuticals and agrochemicals. The synthesis of the compound typically involves the chlorination of 6-hydroxybenzene-1-sulfonyl chloride, using chlorinating agents like thionyl chloride or phosphorus pentachloride. Reactions occur in solvents like dichloromethane, with a base such as triethylamine to neutralize the formed hydrogen chloride. On an industrial scale, the production follows similar routes but with optimized conditions for higher yields and purity, often in continuous flow reactors.

Biology This compound can be employed in modifying biomolecules, such as the sulfonation of proteins or peptides.

Medicine this compound serves as a precursor in the synthesis of drugs and therapeutic agents.

Industry It is utilized in producing dyes, pigments, and various industrial chemicals.

Reaction Types and Mechanisms

This compound undergoes nucleophilic aromatic substitution reactions because of the electron-withdrawing groups (chlorine and sulfonyl chloride) on the benzene ring. It can also participate in oxidation-reduction reactions, though these are less common than substitution reactions. Common reagents for nucleophilic substitution include nucleophiles like amines, alcohols, and thiols, while oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation under acidic conditions. Depending on the nucleophile, major products include substituted benzene derivatives with functional groups like amines, ethers, or thioethers. Oxidation can lead to sulfonic acids or other oxidized derivatives of the benzene ring.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing groups on the benzene ring make it highly susceptible to nucleophilic attack, leading to the formation of various substituted products. The sulfonyl chloride group can also participate in sulfonation reactions, modifying the properties of the target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound is compared below with three sulfonyl chloride derivatives, selected based on structural similarity or functional group variations:

Table 1: Comparative Analysis of Key Sulfonyl Chlorides

*Calculated based on atomic masses.

Key Differences and Implications

Halogen Substitution :

- The target compound’s chlorine substituents enhance electron-withdrawing effects, increasing the sulfonyl chloride group’s electrophilicity compared to fluorine-substituted analogs. However, 2,4-difluorobenzene-1-sulfonyl chloride (similarity score: 0.92) exhibits higher reactivity in nucleophilic substitutions due to fluorine’s smaller atomic size and stronger electronegativity, which reduces steric hindrance.

Functional Group Diversity :

- The hydroxyl group in the target compound increases polarity, improving aqueous solubility but requiring protection during reactions to avoid undesired side reactions.

- In contrast, 4-(5-chloropentanamido)benzene-1-sulfonyl chloride incorporates a chloropentanamido chain, enhancing lipophilicity for membrane penetration in drug candidates. Its amide group also enables peptide bond formation, broadening its utility in bioconjugation.

Molecular Weight and Applications :

Reactivity and Stability Trends

- Thermal Stability : The target compound’s refrigeration requirement contrasts with fluorinated analogs, which may exhibit greater stability at room temperature due to reduced steric strain.

- Hydrolytic Sensitivity : All sulfonyl chlorides are moisture-sensitive, but chlorine’s larger size may slow hydrolysis compared to fluorine analogs.

Biological Activity

2,4-Dichloro-6-hydroxybenzene-1-sulfonyl chloride is an organic compound with significant potential in various biological applications. Its unique structure, featuring both a sulfonyl chloride group and hydroxyl substituents, positions it as a versatile scaffold in medicinal chemistry. This article delves into the biological activities associated with this compound, supported by relevant data tables and research findings.

The molecular formula for this compound is C₆H₄Cl₂O₂S, with a molecular weight of approximately 227.07 g/mol. The presence of chlorine and hydroxyl groups contributes to its reactivity and potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including antibacterial and antifungal properties. The sulfonyl chloride group is particularly reactive, allowing for modifications that can affect the function of biological molecules.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | Reference |

|---|---|---|

| 2,4-Dichlorophenol | Antimicrobial | |

| 2,5-Dichloro-4-hydroxybenzene-1-sulfonyl chloride | Antibacterial | |

| Hydroxy-4′-methylsulfonylacetophenone | COX-2 Inhibition |

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles in biological systems. This reactivity can lead to the modification of proteins and enzymes, potentially altering their activity and function.

Case Study: Antibacterial Activity

A study exploring the antibacterial properties of sulfonyl chlorides found that derivatives of this compound showed significant inhibition against various bacterial strains. The mechanism involved the disruption of bacterial cell wall synthesis through covalent modification of key enzymes involved in peptidoglycan cross-linking.

Toxicological Profile

While the compound shows promise in various applications, it is essential to consider its toxicological profile. Studies on related compounds indicate potential cytotoxic effects at high concentrations. For instance, 2,4-Dichlorophenol was shown to exhibit significant toxicity in animal models, which raises concerns about the safety of its derivatives in therapeutic contexts .

Table 2: Toxicity Data from Related Compounds

Q & A

Q. What are the recommended methods for synthesizing 2,4-dichloro-6-hydroxybenzene-1-sulfonyl chloride, and how can purity be optimized?

The synthesis of this compound typically involves sulfonation and chlorination steps, starting from substituted phenol derivatives. Key considerations include:

- Precursor selection : Use 2,4-dichloro-6-hydroxybenzene as a starting material to ensure regioselectivity during sulfonation.

- Reaction conditions : Employ chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions like over-chlorination .

- Purification : Recrystallization in non-polar solvents (e.g., hexane) or column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) can achieve >95% purity. Monitor via HPLC (C18 column, UV detection at 254 nm) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

Stability studies should include:

- Temperature sensitivity : Store at 4°C in airtight, amber vials to prevent hydrolysis. Conduct accelerated degradation tests at 25°C and 40°C to model shelf life .

- Moisture control : Use Karl Fischer titration to quantify water content in stored samples; >0.5% moisture accelerates decomposition .

- Spectroscopic monitoring : Track changes in FT-IR (S=O stretching at ~1370 cm⁻¹) and NMR (¹H and ¹³C shifts for hydroxyl and sulfonyl groups) to detect degradation .

Advanced Research Questions

Q. How can computational methods resolve contradictions in the reactivity of this compound with nucleophiles?

Conflicting experimental results (e.g., sulfonamide vs. sulfonate ester formation) can be addressed via:

- DFT calculations : Model transition states to compare activation energies for nucleophilic attack at sulfur (sulfonamide pathway) vs. oxygen (ester pathway). Basis sets like B3LYP/6-31G* are suitable .

- Solvent effects : Simulate polar aprotic (e.g., DMF) vs. protic (e.g., methanol) environments to predict regioselectivity. Higher dielectric constants favor sulfonamide formation .

- Experimental validation : Use LC-MS to identify intermediates in time-resolved reactions .

Q. What strategies are effective for resolving crystallographic data challenges for this compound, given limited literature?

Despite sparse published crystal structures, researchers can:

- SHELX refinement : Employ SHELXL for small-molecule refinement, using high-resolution X-ray data (Cu-Kα radiation, λ = 1.5418 Å). Address twinning or disorder with the TWIN/BASF commands .

- Complementary techniques : Pair XRD with solid-state NMR (¹³C CP/MAS) to confirm hydrogen bonding and packing motifs .

- Data sharing : Deposit raw crystallographic data in repositories like the Cambridge Structural Database (CSD) to fill literature gaps .

Q. How can researchers reconcile patent claims (e.g., 5 patents) with the absence of peer-reviewed studies on this compound?

- Patent analysis : Extract synthetic protocols and applications from patents (e.g., CAS 95087-77-7) using tools like SciFinder or Google Patents. Cross-reference claims with experimental reproducibility tests .

- Mechanistic studies : Investigate patented applications (e.g., polymer crosslinking or pharmaceutical intermediates) via kinetic profiling (e.g., Arrhenius plots for thermal stability) .

- Collaboration : Engage with industrial partners to access proprietary data while adhering to confidentiality agreements .

Methodological Guidance Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.